molecular formula C21H21Cl2N5O6S2 B1669712 D54 Naponate CAS No. 8067-46-7

D54 Naponate

Cat. No. B1669712
CAS RN: 8067-46-7
M. Wt: 574.5 g/mol
InChI Key: VGWIQFDQAFSSKA-UHFFFAOYSA-N
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Description

D54 naponate is a repository salt form of the biologically active dihydnotniazine, with inceased retention time vivo.it has promsing activity against tumors.

properties

CAS RN

8067-46-7

Product Name

D54 Naponate

Molecular Formula

C21H21Cl2N5O6S2

Molecular Weight

574.5 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C11H13Cl2N5.C10H8O6S2/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-5H,1-2H3,(H4,14,15,16,17);1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

VGWIQFDQAFSSKA-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Appearance

Solid powder

Other CAS RN

8067-46-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,5-naphthalenedisulfonic acid - 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine
1,5-naphthalenedisulfonic acid, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine drug combination
D54 naponate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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